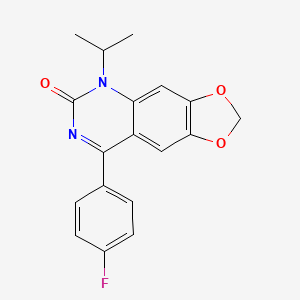

1,3-DIOXOLO(4,5-g)QUINAZOLIN-6(5H)-ONE, 8-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de la S-adenosyl-L-homocystéine implique généralement la conversion enzymatique de la S-adenosyl-L-méthionine. Ce processus est catalysé par la S-adenosylhomocystéine hydrolase, qui hydrolyse la S-adenosyl-L-homocystéine en homocystéine et adénosine . Les conditions de réaction pour ce processus enzymatique comprennent le maintien d'un pH et d'une température optimaux pour assurer l'activité de l'enzyme.

Méthodes de production industrielle

La production industrielle de la S-adenosyl-L-homocystéine implique souvent des processus de fermentation utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour surproduire les enzymes nécessaires à la synthèse de la S-adenosyl-L-homocystéine, augmentant ainsi le rendement du composé .

Analyse Des Réactions Chimiques

Types de réactions

La S-adenosyl-L-homocystéine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former de l'homocystéine et de l'adénosine.

Réduction : Elle peut être réduite pour former de la S-adenosyl-L-méthionine.

Substitution : Elle peut participer à des réactions de substitution où le groupe adenosyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant la S-adenosyl-L-homocystéine comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les conditions de réaction impliquent généralement le maintien d'un pH neutre et de températures modérées pour assurer la stabilité du composé .

Principaux produits

Les principaux produits formés à partir des réactions de la S-adenosyl-L-homocystéine comprennent l'homocystéine, l'adénosine et divers dérivés substitués en fonction des conditions de réaction spécifiques .

Applications de la recherche scientifique

La S-adenosyl-L-homocystéine a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de la S-adenosyl-L-homocystéine implique son rôle d'inhibiteur compétitif des méthyltransférases dépendantes de la S-adenosyl-L-méthionine . En inhibant ces enzymes, la S-adenosyl-L-homocystéine régule la méthylation de l'ADN, de l'ARN, des protéines et d'autres molécules . Cette régulation est essentielle au maintien des fonctions cellulaires normales et à la prévention de l'expression génique anormale .

Applications De Recherche Scientifique

S-adenosyl-L-homocysteine has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of S-adenosyl-L-homocysteine involves its role as a competitive inhibitor of S-adenosyl-L-methionine-dependent methyltransferases . By inhibiting these enzymes, S-adenosyl-L-homocysteine regulates the methylation of DNA, RNA, proteins, and other molecules . This regulation is crucial for maintaining normal cellular functions and preventing abnormal gene expression .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires à la S-adenosyl-L-homocystéine comprennent :

S-adenosyl-L-méthionine : Un donneur de méthyle impliqué dans diverses réactions de méthylation.

Homocystéine : Un produit de l'hydrolyse de la S-adenosyl-L-homocystéine et un intermédiaire clé dans le cycle de la méthionine.

Unicité

La S-adenosyl-L-homocystéine est unique en sa capacité à réguler les réactions de méthylation en agissant comme un inhibiteur compétitif des méthyltransférases . Cette propriété en fait un outil précieux dans l'étude de l'épigénétique et de la régulation des gènes . De plus, son rôle de précurseur de l'homocystéine et de l'adénosine met en évidence son importance dans le cycle de la méthionine et le métabolisme cellulaire global .

Propriétés

Numéro CAS |

33100-30-0 |

|---|---|

Formule moléculaire |

C18H15FN2O3 |

Poids moléculaire |

326.3 g/mol |

Nom IUPAC |

8-(4-fluorophenyl)-5-propan-2-yl-[1,3]dioxolo[4,5-g]quinazolin-6-one |

InChI |

InChI=1S/C18H15FN2O3/c1-10(2)21-14-8-16-15(23-9-24-16)7-13(14)17(20-18(21)22)11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3 |

Clé InChI |

HJICZLOIHNWNNY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N1C2=CC3=C(C=C2C(=NC1=O)C4=CC=C(C=C4)F)OCO3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride](/img/structure/B10825840.png)

![N-[4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825847.png)

![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B10825886.png)

![4-Phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one](/img/structure/B10825924.png)

![4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10825933.png)